Ethyl 6-amino-2-fluoro-3-methylbenzoate

Description

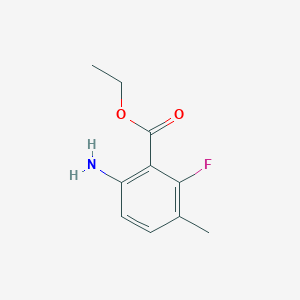

Ethyl 6-amino-2-fluoro-3-methylbenzoate is a substituted benzoate ester featuring an amino (-NH₂) group at position 6, a fluorine atom at position 2, and a methyl (-CH₃) group at position 3.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 6-amino-2-fluoro-3-methylbenzoate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3 |

InChI Key |

PCJYNCVMIHCPPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 6-amino-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The fluoro group can be reduced to form hydroxy derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxy derivatives, and various substituted benzoates .

Scientific Research Applications

Ethyl 6-amino-2-fluoro-3-methylbenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key analogs from the evidence include:

Key Differences:

- Amino vs. Chloro/Methoxy Groups: The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to chloro or methoxy substituents. This makes it more reactive in coupling reactions (e.g., amide formation) .

- Methyl vs.

- Fluorine Position : Fluorine at position 2 (meta to the ester) may enhance metabolic stability compared to para-substituted fluorobenzoates in pesticides .

Physicochemical Properties

- Solubility: The amino group likely improves aqueous solubility compared to chloro/methoxy analogs, which are more lipophilic .

- Reactivity: The amino group enables derivatization (e.g., acylation, sulfonation) for drug discovery, as seen in benzothiazole-acetamide pharmaceuticals . Chloro-substituted analogs are typically intermediates in herbicide synthesis (e.g., sulfonylureas) .

Application Potential

- Pharmaceuticals: Amino-substituted benzoates are common in bioactive molecules (e.g., patented benzothiazole acetamides with trifluoromethyl groups ).

- Agrochemicals: Chloro/fluoro benzoates are precursors for herbicides like metsulfuron-methyl , but the amino group may redirect utility toward antifungal or antibacterial agents.

Biological Activity

Ethyl 6-amino-2-fluoro-3-methylbenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group, a fluorine atom, and a methyl group attached to the aromatic ring. The presence of these functional groups is crucial for its chemical reactivity and biological activity. The molecular formula is C11H12FNO2.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.

- Lipophilicity : The fluorine atom increases the compound's lipophilicity, facilitating cell membrane penetration and subsequent intracellular effects.

- Enzyme Modulation : The compound may modulate enzyme activity through competitive inhibition or allosteric interactions, impacting biochemical pathways involved in disease processes.

Biological Activities

Research indicates that compounds structurally similar to this compound often exhibit significant pharmacological properties. Potential biological activities include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : There is ongoing investigation into its efficacy as an anticancer agent, particularly in inhibiting tumor cell proliferation.

- Neurological Effects : Given the structural similarities to psychoactive substances, there may be implications for neuropharmacological activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Neuropharmacological | Potential modulation of neurotransmitter systems |

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated that it inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting a promising avenue for further development as a chemotherapeutic agent .

Case Study: Antimicrobial Properties

In another investigation, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.